molecular formula C21H17NO3 B12451663 2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12451663
M. Wt: 331.4 g/mol
InChI Key: WRMKUJGQZUHHSR-UHFFFAOYSA-N
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Description

2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a phenoxyphenyl group and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the epoxidation of sulfur ylide and 4-phenoxybenzaldehyde to obtain 2-(4-phenoxyphenyl)oxirane. This intermediate is then subjected to further reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyphenyl derivatives .

Scientific Research Applications

2-(4-phenoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features and its ability to interact with molecular targets such as adenosine kinase. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

4-(4-phenoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C21H17NO3/c23-20-18-13-6-7-14(12-13)19(18)21(24)22(20)15-8-10-17(11-9-15)25-16-4-2-1-3-5-16/h1-11,13-14,18-19H,12H2

InChI Key

WRMKUJGQZUHHSR-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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